3-(3-Bromo-5-fluorophenyl)propan-1-amine
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Overview
Description
3-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination: The starting material, 3-fluorophenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Purification: The brominated product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Halogenating agents like NBS or bromine in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenylpropanamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
3-(3-Bromo-5-fluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of amine-containing compounds with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propan-1-amine: Similar structure but lacks the bromine substituent.
3-(2-Bromo-3-fluorophenyl)propan-1-amine: Similar structure but with different positions of bromine and fluorine atoms.
3-(4-Bromo-2-fluorophenyl)propan-1-amine: Similar structure with different substitution pattern.
Uniqueness
3-(3-Bromo-5-fluorophenyl)propan-1-amine is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11BrFN |
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Molecular Weight |
232.09 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 |
InChI Key |
NKIFOVCPBPXPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCCN |
Origin of Product |
United States |
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